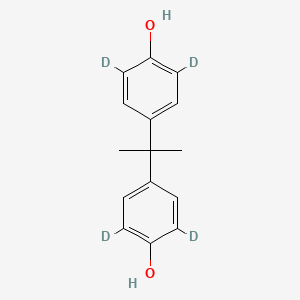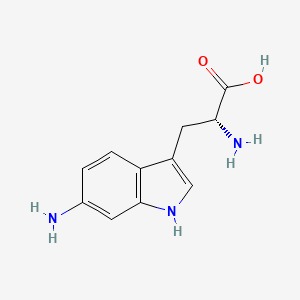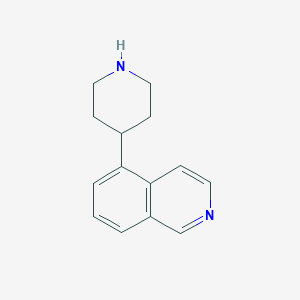
5-(Piperidin-4-yl)isoquinoline
Vue d'ensemble
Description
5-(Piperidin-4-yl)isoquinoline is a compound with the CAS Number: 1256807-40-5 . It has a molecular weight of 212.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 5-(4-piperidinyl)isoquinoline . The InChI code is 1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 212.29 .Applications De Recherche Scientifique
Antitumor Activity
Compounds structurally related to "5-(Piperidin-4-yl)isoquinoline" have shown potential antitumor activity. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, displayed cytotoxicity against several tumor cell lines. Notably, one derivative, SDZ 62-434, demonstrated significant antitumor efficacy, surpassing the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay, and has entered phase I clinical trials for cancer treatment (Houlihan et al., 1995).
Anti-corrosion Performance
Research on 8-hydroxyquinoline derivatives, including a compound with a piperidinyl moiety, has indicated their effectiveness as anti-corrosion agents for mild steel in acidic mediums. These derivatives demonstrated significant inhibition of corrosion, attributed to their adsorption on the metal surface (Douche et al., 2020).
Acetylcholinesterase Inhibition
A study into acetylcholinesterase (AChE) inhibitors discovered that rigid analogues of piperidine-linked compounds exhibited potent inhibitory activity. Among these, a compound showed exceptionally high selectivity and potency against AChE, suggesting its potential for treating diseases like Alzheimer's (Sugimoto et al., 1995).
Antimicrobial Activity
A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial properties against various pathogenic bacteria and fungi, highlighting their potential as new antimicrobial agents (Zaki et al., 2019).
Antidepressant Drug Development
In the quest for fast-acting antidepressant drugs, compounds featuring an (aryl)(aryloxy)methyl moiety linked to piperidine showed high affinity for serotonin transporters. These studies underscore the therapeutic potential of such compounds in treating depression (Orjales et al., 2003).
Neuroprotective Effects
The inhibition of Poly(ADP-Ribose) Synthetase (PARS), by compounds including piperidinyl isoquinolinones, has demonstrated neuroprotective effects in models of cerebral ischemia. This indicates a role for such inhibitors in treating brain damage resulting from stroke (Takahashi et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-(Piperidin-4-yl)isoquinoline are yet to be identified. The compound is part of a broader class of piperidine derivatives, which have been studied for their potential effects against cancer cells . .
Mode of Action
It is possible that it may interact with its targets in a manner similar to other piperidine derivatives
Biochemical Pathways
Given the compound’s structural similarity to other piperidine derivatives, it might be involved in similar biochemical pathways . .
Result of Action
As mentioned earlier, some piperidine derivatives have shown potential effects against cancer cells , but it is unclear whether this compound has similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Analyse Biochimique
Biochemical Properties
5-(Piperidin-4-yl)isoquinoline plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling molecules, thereby modulating the activity of pathways such as the PI3K/Akt and MAPK pathways . These changes can lead to alterations in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that prolonged exposure to this compound can result in sustained alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
5-piperidin-4-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZEWOPMRXZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


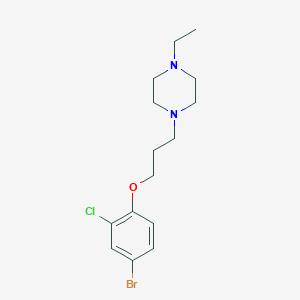
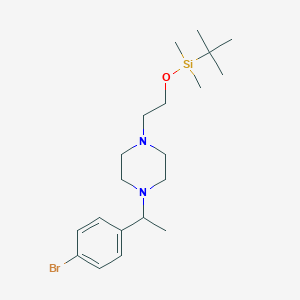
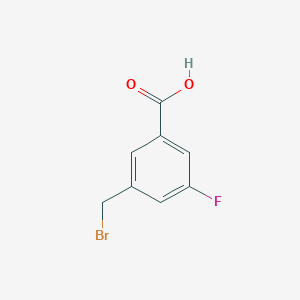

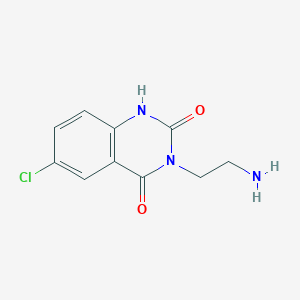
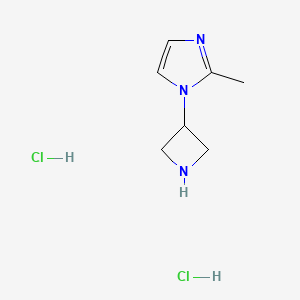


![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)
![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
